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Compound of Interest
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Cat. No.: B127717 Get Quote

The properties of the C-I bond in 1-iodooctane are comparable to those in other primary

iodoalkanes. The following table summarizes key quantitative data for the carbon-halogen

bond, providing context for the unique characteristics of the C-I linkage.

Property C-F C-Cl C-Br C-I

Bond

Dissociation

Energy (kJ/mol)

~485 ~350 ~285 ~234[2]

Bond Length

(nm)
0.138 0.177 0.193 0.214[3]

Vibrational

Frequency

(cm⁻¹)

1400-1000 850-550[4] 690-515[4] ~500

Relationship Between C-I Bond Properties and
Reactivity
The inherent weakness of the C-I bond is a defining feature of iodoalkanes. This weakness

stems from the large atomic radius of iodine, which results in a long and highly polarizable

bond with carbon.[2][3] The low bond dissociation energy indicates that less energy is required
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to cleave the C-I bond compared to other carbon-halogen bonds.[3][5] This characteristic

directly translates to higher reactivity, particularly in nucleophilic substitution reactions.[2][6]
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Fig. 1: Logical relationships of C-I bond properties.

Experimental Protocols for Characterization
The quantitative data presented above are determined through a variety of experimental and

computational techniques.

Bond Dissociation Energy (BDE) Measurement
BDE is typically determined through gas-phase kinetic studies. One common method is

pyrolysis, where the molecule is subjected to high temperatures, and the rate of decomposition

is measured. The energy required to initiate homolytic cleavage of the C-I bond can be

calculated from the activation energy of this process.

Bond Length Determination
Microwave spectroscopy and X-ray crystallography are the primary experimental methods for

determining bond lengths. In microwave spectroscopy, the rotational constants of the molecule

in the gas phase are measured, which are inversely related to the moments of inertia. From the

moments of inertia, the bond lengths can be precisely calculated. X-ray crystallography

provides the electron density map of a molecule in the solid state, from which the positions of

the atoms and thus the bond lengths can be determined.
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Vibrational Frequency Analysis
Infrared (IR) spectroscopy is used to measure the vibrational frequencies of chemical bonds.

The C-I stretching vibration in 1-iodooctane absorbs infrared radiation at a specific frequency,

which is characteristic of that bond. The general range for C-X stretches is 850-515 cm⁻¹.[4]
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Fig. 2: Experimental workflow for C-I bond characterization.
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Reactivity in Nucleophilic Substitution Reactions
The properties of the C-I bond make 1-iodooctane an excellent substrate for bimolecular

nucleophilic substitution (S_N2) reactions.[2] The weakness of the C-I bond facilitates its

cleavage during the transition state, leading to a lower activation energy and faster reaction

rates compared to other primary alkyl halides.[2] Furthermore, the iodide ion (I⁻) is an excellent

leaving group due to its large size and high polarizability, which allows the negative charge to

be dispersed over a larger volume, resulting in a stable anion.[2]

Conclusion
The carbon-iodine bond in 1-iodooctane is characterized by its significant length, low

dissociation energy, and low vibrational frequency. These properties, which are a direct

consequence of the large atomic radius of iodine, render the bond relatively weak and highly

polarizable. This inherent weakness makes 1-iodooctane a highly reactive compound,

particularly in S_N2 reactions, where the facility of C-I bond cleavage and the stability of the

resulting iodide anion are paramount. A comprehensive understanding of these fundamental

principles is essential for the effective utilization of 1-iodooctane in synthetic chemistry and

drug development.

Need Custom Synthesis?
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To cite this document: BenchChem. [Quantitative Properties of the C-I Bond in Alkyl Halides].
BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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